molecular formula C15H14O3 B6397751 3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261892-82-3

3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6397751
CAS RN: 1261892-82-3
M. Wt: 242.27 g/mol
InChI Key: DHLVXRWTRLZZSE-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)-2-methylbenzoic acid, commonly known as HMPA, is an organic compound with a molecular formula of C10H10O3. It is a colorless solid with a melting point of 118-120°C and a boiling point of 262-264°C. HMPA is soluble in water, alcohols, and ethers, and is used in a variety of applications. It is used as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a stabilizer for pharmaceuticals. HMPA has also been studied for its potential applications in the medical field, as it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

HMPA has been studied for its potential applications in the medical field, as it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used to treat skin diseases such as psoriasis, eczema, and acne. Additionally, HMPA has been studied for its potential to be used as an antioxidant, as it has been found to scavenge free radicals and protect cells from oxidative damage. HMPA has also been studied for its potential to be used as an anti-aging agent, as it has been found to reduce wrinkles and improve skin elasticity.

Mechanism of Action

The mechanism of action of HMPA is not yet fully understood. However, it is believed that HMPA acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It has also been suggested that HMPA may act as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, HMPA has been found to inhibit the growth of certain bacteria, suggesting that it may also act as an anti-bacterial agent.
Biochemical and Physiological Effects
HMPA has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models, suggesting that it may act as an anti-inflammatory agent. Additionally, HMPA has been found to scavenge free radicals and protect cells from oxidative damage, suggesting that it may act as an antioxidant. HMPA has also been found to inhibit the growth of certain bacteria, suggesting that it may also act as an anti-bacterial agent.

Advantages and Limitations for Lab Experiments

HMPA is a relatively safe compound to use in laboratory experiments, as it is non-toxic and non-carcinogenic. Additionally, HMPA is relatively easy to synthesize, as it can be produced in a yield of 95% with a simple reaction. However, HMPA is relatively expensive to purchase, and is not available in large quantities.

Future Directions

HMPA has a variety of potential applications in the medical field, and there are many potential future directions for research. These include further investigation into the anti-inflammatory, anti-bacterial, and anti-cancer properties of HMPA, as well as its potential use as an antioxidant and anti-aging agent. Additionally, further research into the mechanism of action of HMPA could lead to the development of new therapeutic agents. Other potential future directions for research include the development of new synthesis methods for HMPA and the exploration of its potential uses in the food industry.

Synthesis Methods

HMPA can be synthesized by the reaction of 4-hydroxybenzaldehyde and 2-methylbenzoic acid in the presence of sulfuric acid as a catalyst. This reaction is carried out at a temperature of 100°C and produces HMPA in a yield of 95%. The reaction mechanism is as follows: 4-hydroxybenzaldehyde reacts with 2-methylbenzoic acid to form an intermediate product, which then undergoes a dehydration reaction to form HMPA.

properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-13(3-2-4-14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLVXRWTRLZZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689097
Record name 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-82-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-(hydroxymethyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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